N2-(5-Chloro-2-methoxyphenyl)-4'-methyl[4,5'-bithiazole]-2,2'-diamine
Overview
Description
N2-(5-Chloro-2-methoxyphenyl)-4’-methyl[4,5’-bithiazole]-2,2’-diamine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a bithiazole core, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-Chloro-2-methoxyphenyl)-4’-methyl[4,5’-bithiazole]-2,2’-diamine typically involves the following steps:
Formation of the Bithiazole Core: The bithiazole core can be synthesized through a cyclization reaction involving thioamides and α-haloketones under acidic conditions.
Introduction of the Chloromethoxyphenyl Group: The 5-chloro-2-methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 5-chloro-2-methoxyphenyl isocyanate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated purification techniques to ensure product purity .
Chemical Reactions Analysis
Types of Reactions
N2-(5-Chloro-2-methoxyphenyl)-4’-methyl[4,5’-bithiazole]-2,2’-diamine undergoes various chemical reactions, including:
Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, N,N-dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N2-(5-Chloro-2-methoxyphenyl)-4’-methyl[4,5’-bithiazole]-2,2’-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against lipoxygenase.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of N2-(5-Chloro-2-methoxyphenyl)-4’-methyl[4,5’-bithiazole]-2,2’-diamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide
- 5-(5-Chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)isoxazole-3-carboxamide
- 6-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-mercapto-7-methoxyquinazolin-4(3H)-one
Uniqueness
N2-(5-Chloro-2-methoxyphenyl)-4’-methyl[4,5’-bithiazole]-2,2’-diamine stands out due to its bithiazole core, which imparts unique electronic properties and enhances its biological activity compared to other similar compounds .
Properties
IUPAC Name |
5-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4OS2/c1-7-12(22-13(16)17-7)10-6-21-14(19-10)18-9-5-8(15)3-4-11(9)20-2/h3-6H,1-2H3,(H2,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFQMXWECALIKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=C(C=CC(=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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